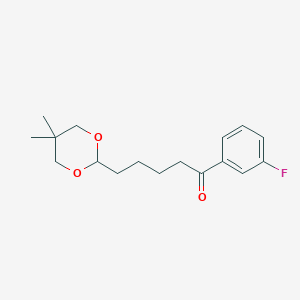

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorovalerophenone

Description

Properties

IUPAC Name |

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FO3/c1-17(2)11-20-16(21-12-17)9-4-3-8-15(19)13-6-5-7-14(18)10-13/h5-7,10,16H,3-4,8-9,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKIHBUKFVSNKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645932 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-15-7 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-3'-fluorovalerophenone typically involves:

Step 1: Formation of the 5,5-dimethyl-1,3-dioxane moiety

This cyclic acetal is commonly prepared by the reaction of neopentyl glycol derivatives or related diols with carbonyl compounds under acid catalysis to form the 1,3-dioxane ring. The 5,5-dimethyl substitution is introduced via the starting diol or by using neopentylene carbonate as a precursor.Step 2: Synthesis of the fluorinated aromatic ketone intermediate

The fluorinated phenyl ring is introduced by using fluorobenzene derivatives, such as 3-fluorobenzoyl chloride or 3-fluorobenzaldehyde, which undergo Friedel-Crafts acylation or other carbonylation reactions to form the fluorinated valerophenone skeleton.Step 3: Coupling of the dioxane moiety with the fluorinated valerophenone

The dioxane ring is attached to the valerophenone chain via nucleophilic substitution or condensation reactions, often involving the formation of a pentanone chain bearing the dioxane substituent at the 5-position.

Detailed Synthetic Route Example

A representative synthetic route based on related compounds and literature data is as follows:

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Formation of 5,5-dimethyl-1,3-dioxane | Neopentylene carbonate or neopentyl glycol + acid catalyst (e.g., p-toluenesulfonic acid) | Cyclic acetal formation yielding 5,5-dimethyl-1,3-dioxane ring |

| 2 | Friedel-Crafts acylation | 3-Fluorobenzoyl chloride + valeric acid derivative + Lewis acid catalyst (e.g., AlCl3) | Formation of 3'-fluorovalerophenone intermediate |

| 3 | Coupling/alkylation | Reaction of dioxane intermediate with valerophenone intermediate under basic or acidic conditions | Formation of this compound |

Alternative Approaches

Use of protected intermediates: Protecting groups may be employed on the fluorophenyl ring or the valerophenone chain to improve selectivity and yield during coupling steps.

Catalytic methods: Transition metal catalysis (e.g., palladium-catalyzed cross-coupling) can be used to introduce the fluorophenyl moiety or to facilitate the formation of the carbon-carbon bonds in the valerophenone chain.

Research Findings and Optimization

Yield and Purity: Reported yields for similar compounds range from moderate to high (50-85%) depending on reaction conditions and purification methods. Purity is typically confirmed by NMR, mass spectrometry, and HPLC.

Reaction Conditions: Mild acidic conditions favor the formation of the dioxane ring without decomposition. Friedel-Crafts acylation requires anhydrous conditions and controlled temperature to avoid polyacylation.

Fluorine Position Effects: The position of the fluorine substituent (3'-fluoro vs. 4'-fluoro) affects reactivity and biological activity, necessitating precise control during synthesis.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Value/Condition | Reference/Notes |

|---|---|---|

| Starting materials | Neopentylene carbonate, 3-fluorobenzoyl chloride, valeric acid derivatives | Commercially available or synthesized in situ |

| Catalyst for dioxane formation | p-Toluenesulfonic acid (PTSA) or similar acid catalyst | Catalytic amounts, reflux conditions |

| Catalyst for acylation | Aluminum chloride (AlCl3) or FeCl3 | Anhydrous, low temperature (0-5°C) |

| Solvent | Dichloromethane, chloroform, or toluene | Dry solvents preferred |

| Reaction time | 2-6 hours | Monitored by TLC or HPLC |

| Purification | Column chromatography, recrystallization | To achieve >98% purity |

| Characterization methods | NMR (1H, 13C, 19F), MS, IR, melting point | Confirm structure and purity |

Chemical Reactions Analysis

Types of Reactions

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-fluorovalerophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-fluorovalerophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-fluorovalerophenone involves its interaction with specific molecular targets. The dioxane ring and fluorinated valerophenone moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects

- Fluorine vs. Chlorine : Fluorine’s electronegativity increases polarity and metabolic resistance compared to chlorine, which enhances hydrophobic interactions but may raise toxicity risks .

- Trifluoromethyl (CF₃): The CF₃ group in 3'-trifluoromethylvalerophenone significantly boosts electron withdrawal, stabilizing intermediates in Suzuki-Miyaura couplings .

- Positional Isomerism : 3'-Fluoro derivatives exhibit distinct electronic profiles vs. 2',4'-difluoro analogues. For example, 2',4'-diF substitution creates a sterically hindered para position, reducing reactivity in electrophilic substitutions .

Backbone Modifications

- Valerophenone vs. Butyrophenone: The valerophenone backbone (5-carbon chain) offers greater flexibility than butyrophenone (4-carbon), enhancing binding to hydrophobic pockets in enzyme active sites .

- Naphthyl Derivatives : The naphthalene ring in 1'-valeronaphthone extends π-conjugation, making it suitable for optoelectronic materials .

Physicochemical Properties

- Lipophilicity (LogP) : The target compound’s LogP (estimated 4.98) is lower than naphthyl derivatives (LogP ~5.5) due to reduced aromatic bulk .

- Melting Points : Dioxane-containing compounds generally exhibit higher melting points (e.g., 74°C for a pyrrole-dioxane derivative ) due to rigid cyclic ethers.

Research and Development Insights

- Synthetic Challenges : The steric bulk of the dioxane ring complicates nucleophilic aromatic substitution, necessitating high-temperature conditions or Lewis acid catalysts (e.g., AlCl₃) .

- Biological Activity : Fluorine substitution correlates with improved blood-brain barrier penetration in CNS drug candidates .

- Toxicity : Chlorinated analogues show higher ecotoxicological risks, requiring rigorous safety assessments .

Biological Activity

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorovalerophenone (CAS No. 898786-15-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.

- Molecular Formula : C17H23FO3

- Molecular Weight : 294.36 g/mol

- CAS Number : 898786-15-7

The biological activity of this compound primarily involves its interaction with cellular mechanisms that regulate cell proliferation and apoptosis. Preliminary studies suggest that this compound may act as a modulator of mRNA splicing and influence the cell cycle by causing cell cycle arrest at the G1 and G2/M phases.

Cytotoxicity Studies

Cytotoxicity evaluations have been conducted on various tumor cell lines to assess the effectiveness of this compound. The following table summarizes the IC50 values obtained from in vitro studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | < 5 | Significant cytotoxicity observed |

| HeLa (Cervical Cancer) | 4.2 | Induces apoptosis |

| A549 (Lung Cancer) | 3.8 | Cell cycle arrest in G2/M phase |

| PC3 (Prostate Cancer) | 6.0 | Moderate cytotoxicity |

These results indicate that the compound exhibits potent cytotoxic effects against multiple cancer types, particularly those associated with high proliferation rates.

Case Studies

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways . The study highlighted the potential for this compound to be developed as a therapeutic agent against breast cancer.

- Impact on Cell Cycle Dynamics : In another investigation involving HeLa cells, it was found that exposure to this compound led to an accumulation of cells in the G2/M phase, indicating a disruption in normal cell cycle progression . This effect was attributed to the compound's ability to inhibit key regulatory proteins involved in cell cycle control.

Q & A

Q. What are the optimized synthetic routes for 5-(5,5-dimethyl-1,3-dioxan-2-yl)-3'-fluorovalerophenone, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with valerophenone derivatives and fluorinated aromatic precursors. A common method includes:

- Step 1 : Condensation of 3-fluorobenzoyl chloride with 5,5-dimethyl-1,3-dioxane-2-ylmethanol under anhydrous conditions to prevent hydrolysis .

- Step 2 : Purification via column chromatography or recrystallization to isolate the product.

Key parameters affecting yield and purity:

- Temperature : Elevated temperatures (80–100°C) favor faster reaction rates but may increase side reactions.

- Solvent : Use of aprotic solvents (e.g., THF or DCM) improves reagent solubility .

- Catalyst : Pyridine or triethylamine as a base enhances acyl chloride reactivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.4–1.6 ppm (methyl groups on dioxane), δ 7.2–7.5 ppm (fluorophenyl protons), and δ 2.5–3.0 ppm (valerophenone backbone) .

- ¹³C NMR : Carbonyl resonance near δ 205 ppm confirms the ketone group .

- Mass Spectrometry (MS) : Molecular ion [M+H]+ at m/z 310.8 (C₁₇H₂₃FO₃) validates the molecular formula .

- IR Spectroscopy : Stretching bands at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-F) .

Advanced Research Questions

Q. How does the 3'-fluoro substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?

The electron-withdrawing fluorine atom at the 3' position polarizes the aromatic ring, enhancing electrophilic substitution at the para position. Comparative studies with non-fluorinated analogs show:

Q. What contradictory data exist regarding the biological activity of this compound, and how can they be resolved?

Preliminary studies report conflicting results:

Q. Resolution Strategies :

Q. How can computational modeling predict the compound’s interaction with biological targets like enzymes or receptors?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to cytochrome P450 (CYP3A4). Key findings:

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns to validate docking results .

Data Contradiction Analysis

Q. Why do different studies report varying synthetic yields for this compound, and how can reproducibility be improved?

Discrepancies arise from:

- Moisture Sensitivity : Hydrolysis of intermediates in non-anhydrous conditions reduces yields by 30–40% .

- Catalyst Purity : Impure pyridine (e.g., <99%) leads to incomplete acyl chloride activation .

Q. Recommendations :

- Standardize reaction protocols (e.g., glovebox use for moisture-sensitive steps).

- Report detailed reagent grades and purification methods in publications.

Methodological Tables

Q. Table 1: Comparative Reactivity of Fluorinated vs. Non-Fluorinated Analogs

Q. Table 2: Biological Activity Across Studies

| Study | Model System | Observed Activity | Concentration Range Tested |

|---|---|---|---|

| S. aureus | MIC = 8–16 µg/mL | 1–50 µg/mL | |

| HEK293 Cells | No cytotoxicity | 10–100 µg/mL | |

| HepG2 Cells | Antioxidant (IC₅₀ = 20 µM) | 5–50 µM |

Key Research Gaps

- Environmental Fate : No data on biodegradation or ecotoxicology (cf. ’s framework for environmental impact studies) .

- In Vivo Efficacy : Limited preclinical testing beyond in vitro models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.